2-Chloro-4-phenylbenzonitrile can serve as a building block in the synthesis of various organic compounds . .
Nitriles and phenyl compounds are also used in the production of certain polymers and materials . Therefore, 2-Chloro-4-phenylbenzonitrile could potentially be used in material science applications.
Nitrile and phenyl compounds are often used in biomedical applications, including drug delivery systems and biomedical polymers . Therefore, it’s possible that 2-Chloro-4-phenylbenzonitrile could have applications in these areas.
There’s a study that evaluated the effects of 1-(2-chloro-4-pyridyl)-3-phenylurea (CPPU) on induction and quality of parthenocarpic fruit in Pyrus pyrifolia Nakai ‘Cuiguan’ pear
2-Chloro-4-phenylbenzonitrile is a useful solvent and a versatile precursor to many derivatives . It reacts with amines to afford N-substituted benzamides after hydrolysis . It is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
2-Chloro-4-phenylbenzonitrile could potentially be used in the preparation of phenols through nucleophilic aromatic substitution . A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
2-Chloro-4-phenylbenzonitrile can be used in the chemical industry as a precursor for the synthesis of various derivatives . It can react with amines to afford N-substituted benzamides after hydrolysis .
2-Chloro-4-phenylbenzonitrile can be used as a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
Nitriles, such as 2-Chloro-4-phenylbenzonitrile, can be used in the preparation of other nitriles through nucleophilic aromatic substitution . A Meisenheimer complex, a negatively charged intermediate, is formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
2-Chloro-4-phenylbenzonitrile, with the chemical formula CHClN and CAS number 5435-92-7, is an aromatic compound characterized by the presence of both a chloro and a phenyl group attached to a benzonitrile structure. This compound has a molecular weight of 213.66 g/mol and a density of 1.24 g/cm³. It exhibits a boiling point of approximately 370.1 ºC at 760 mmHg and a flash point of 163.4 ºC, indicating its stability under standard laboratory conditions .
The structure of 2-chloro-4-phenylbenzonitrile features a chlorinated benzene ring attached to another benzene ring via a nitrile group, which significantly influences its chemical reactivity and biological properties.
There is no current information available on the specific mechanism of action of 2-Chloro-4-phenylbenzonitrile. As mentioned earlier, its significance in scientific research might be limited.
Due to the lack of widespread research, specific safety information on 2-Chloro-4-phenylbenzonitrile is limited. However, as a general rule, organic nitriles can be harmful if inhaled, ingested, or absorbed through the skin []. Additionally, the presence of chlorine suggests potential irritant properties. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.
Additionally, it can be transformed into other derivatives through reactions with Grignard reagents or organolithium compounds, which facilitate the introduction of new functional groups onto the aromatic rings . The reactivity is primarily attributed to the electron-withdrawing nature of the nitrile and chloro substituents.
Several methods exist for synthesizing 2-chloro-4-phenylbenzonitrile:
2-Chloro-4-phenylbenzonitrile finds applications in various fields:
Interaction studies involving 2-chloro-4-phenylbenzonitrile focus on its reactivity with biological molecules and other chemical species. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing its biological activity. Studies suggest that similar compounds can interact with enzymes or receptors, leading to modulation of biological pathways .
Several compounds share structural similarities with 2-chloro-4-phenylbenzonitrile, each possessing unique properties:
Compound Name | Structure | Notable Properties |
---|---|---|
4-Bromo-2-chlorobenzonitrile | Contains bromine instead of phenyl | Exhibits different reactivity profiles |
2-Chloro-4-methylbenzonitrile | Methyl group instead of phenyl | Potentially different biological activities |
4-Fluoro-2-chlorobenzonitrile | Fluorine substitution | Enhanced lipophilicity affecting bioavailability |
3-Chloro-4-phenylbenzonitrile | Chloro at position three | Variance in reactivity due to position change |
These compounds highlight the versatility within this chemical family, where minor modifications can lead to significant changes in reactivity and biological activity.